molecular formula C9H12F3N3 B1469406 (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine CAS No. 1374781-14-2

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1469406
M. Wt: 219.21 g/mol
InChI Key: DLIMSUMWSZXPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methan


Scientific Research Applications

1. Synthesis Methods and Derivatives

  • A notable application of similar compounds is found in the synthesis of novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, achieved through ambient-temperature synthesis via a condensation reaction. This demonstrates the versatility of 1H-pyrazol compounds in creating new chemical entities (Becerra et al., 2021).

2. Complex Formation with Metals

  • The formation of Co(II) chloride complexes with pyrazolyl methanamine derivatives illustrates the potential for creating new metal complexes, which might have various scientific applications, including catalysis and material science (Choi et al., 2015).

3. Cytotoxicity Studies

  • Pyrazole methanones, including those with trifluoromethyl groups, have been synthesized and evaluated for cytotoxicity. This suggests potential applications in biomedical research, particularly in understanding the cellular interactions of these compounds (Bonacorso et al., 2016).

4. Regioselective Synthesis

  • The regioselective synthesis of 1H-pyrazol-5-yl derivatives, including methods involving 1,3-dipolar cycloaddition reactions, is another significant area. This highlights the importance of such compounds in synthetic chemistry for creating specific molecular architectures (Alizadeh et al., 2015).

5. Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives, including those with 1H-pyrazol-5-yl groups, have shown potential as antimicrobial and anticancer agents, indicating the relevance of these compounds in pharmacological and medicinal chemistry research (Hafez et al., 2016).

properties

IUPAC Name

[2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-3-7(4-13)15(14-8)5-6-1-2-6/h3,6H,1-2,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIMSUMWSZXPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 3
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 4
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 5
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 6
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.